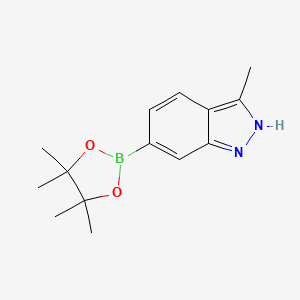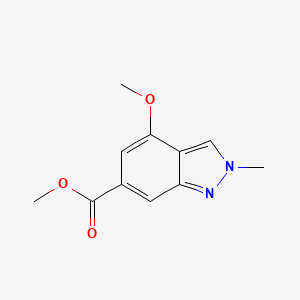
methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including MMMI, has been a subject of research in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Scientific Research Applications
Heterocyclic Derivative Syntheses
- Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of heterocyclic analogs, such as 4,11-dihydroxynaphtho[2,3-f]indazole-5,10-dione and its methyl derivatives, through methylation and demethylation processes, highlighting its utility in creating pyrazoloquinizarine derivatives (Shchekotikhin et al., 2006).
Advanced Organic Synthesis Techniques
- Isoxazole and Oxazole Derivatives : The controlled isomerization of isoxazoles to oxazole derivatives illustrates advanced synthesis techniques, providing a pathway to create isoxazole-4-carboxylic acid derivatives and methyl oxazole-4-carboxylates (Serebryannikova et al., 2019).
- Electrochemical Methods in Organic Synthesis : Electrochemical decarboxylative methoxylation of cyclic amino acid derivatives has been used to produce diastereoselective amidoalkylation reagents, showcasing the integration of electrochemistry in organic synthesis (Zietlow & Steckhan, 1994).
Molecular Interactions and Mechanisms
- Nitric Oxide Synthase Inhibition : Indazole derivatives like 7-methoxy-1H-indazole have been explored for their inhibitory activity against neuronal nitric oxide synthase, demonstrating potential biological applications (Sopková-de Oliveira Santos et al., 2002).
Photolytic and Photochemical Studies
- Photochemistry of Indazoles : Studies on the photochemical behavior of indazoles in acidic solutions have revealed insights into their photolytic cleavage and subsequent reactions, contributing to our understanding of these compounds' reactivity under light exposure (Georgarakis et al., 1979).
Antimicrobial Properties
- Antimicrobial Evaluation of Indazol Derivatives : The design, synthesis, and evaluation of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols have shown varying antimicrobial activities, influenced by the nature of substituents on the phenyl rings. This underscores the potential for developing novel antimicrobial agents based on indazole scaffolds (Gopalakrishnan et al., 2009).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and presence of other molecules can affect the compound’s stability and interaction with its target .
properties
IUPAC Name |
methyl 4-methoxy-2-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-6-8-9(12-13)4-7(11(14)16-3)5-10(8)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKVGBEGWRVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



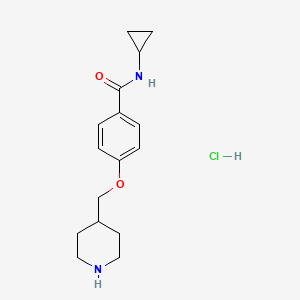
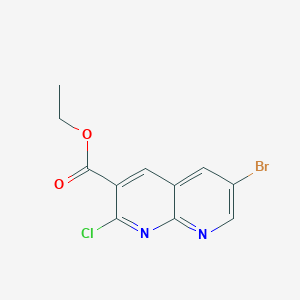
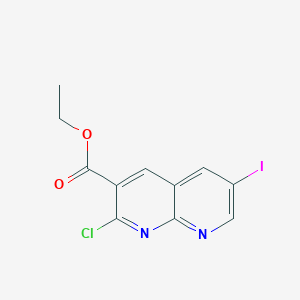
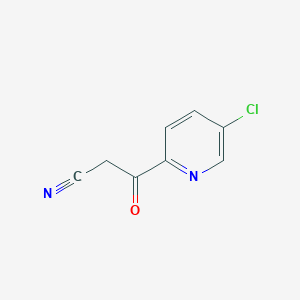

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
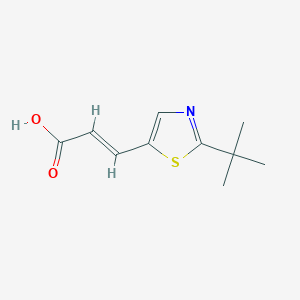
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
